![molecular formula C11H9NO4 B15206874 2-(2-Acetylbenzo[d]oxazol-6-yl)acetic acid](/img/structure/B15206874.png)
2-(2-Acetylbenzo[d]oxazol-6-yl)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Acetylbenzo[d]oxazol-6-yl)acetic acid is a carboxylic acid derivative with the molecular formula C11H9NO4 and a molecular weight of 219.19 g/mol . This compound belongs to the class of oxazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Acetylbenzo[d]oxazol-6-yl)acetic acid typically involves the reaction of 2-aminophenol with acetic anhydride to form 2-acetylbenzoxazole. This intermediate is then subjected to further reactions to introduce the acetic acid moiety . The reaction conditions often involve the use of organic solvents such as methanol or ethanol and may require heating to facilitate the reaction.
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography .
化学反应分析
Types of Reactions
2-(2-Acetylbenzo[d]oxazol-6-yl)acetic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the acetyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols. Substitution reactions can result in various substituted derivatives .
科学研究应用
2-(2-Acetylbenzo[d]oxazol-6-yl)acetic acid has several scientific research applications, including:
作用机制
The mechanism of action of 2-(2-Acetylbenzo[d]oxazol-6-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound’s biological activities are often attributed to its ability to interact with enzymes and receptors, modulating their activity and leading to various physiological effects . For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer effects could involve the induction of apoptosis in cancer cells .
相似化合物的比较
Similar Compounds
2-(Benzo[d]oxazol-2-yl)acetic acid: Similar structure but lacks the acetyl group.
2-(2,6-Dichlorophenylamino)phenyl methyl oxazole derivatives: Known for their antibacterial potential.
Benzoxazole derivatives: A broad class of compounds with diverse biological activities.
Uniqueness
2-(2-Acetylbenzo[d]oxazol-6-yl)acetic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the acetyl group enhances its reactivity and potential for further chemical modifications .
属性
分子式 |
C11H9NO4 |
|---|---|
分子量 |
219.19 g/mol |
IUPAC 名称 |
2-(2-acetyl-1,3-benzoxazol-6-yl)acetic acid |
InChI |
InChI=1S/C11H9NO4/c1-6(13)11-12-8-3-2-7(5-10(14)15)4-9(8)16-11/h2-4H,5H2,1H3,(H,14,15) |
InChI 键 |
KNKFTSCZUGVIOV-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C1=NC2=C(O1)C=C(C=C2)CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



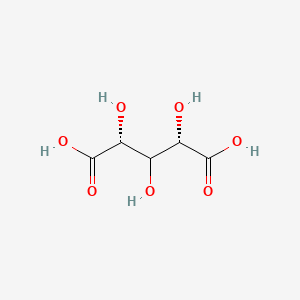
![6-Chloro-5-methylimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B15206831.png)
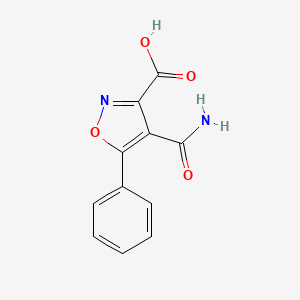
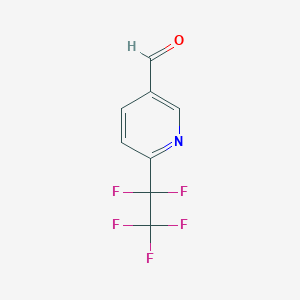
![1-(6-(Difluoromethyl)benzo[d]oxazol-2-yl)ethanone](/img/structure/B15206844.png)

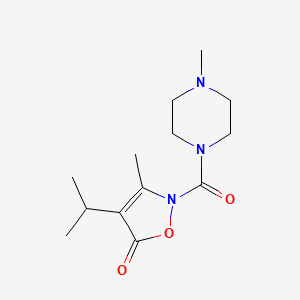

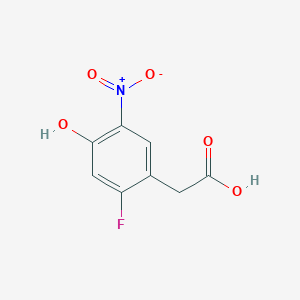
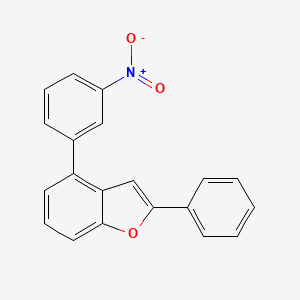
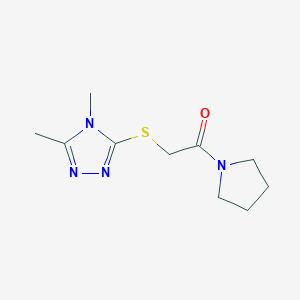
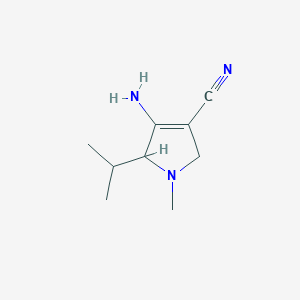
![4-Ethylbenzo[d]oxazol-2-amine](/img/structure/B15206894.png)
